molecular formula C10H13N3O3 B3234824 2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide CAS No. 1353982-33-8

2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide

Cat. No.: B3234824
CAS No.: 1353982-33-8
M. Wt: 223.23 g/mol
InChI Key: VPTGOJDJEPLSCJ-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide is a substituted acetamide derivative characterized by a methyl group and a 4-nitrobenzyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₁H₁₄N₃O₃, with a molecular weight of 236.25 g/mol.

Synthesis of this compound likely involves reductive amination or alkylation strategies, as evidenced by similar protocols for tertiary amine synthesis (e.g., reductive amination of aldehydes with primary amines under acidic conditions using NaBH₃CN) . The 4-nitrobenzyl substituent introduces electron-withdrawing effects, which may modulate the compound's electronic properties and biological interactions.

Properties

IUPAC Name

2-amino-N-methyl-N-[(4-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(10(14)6-11)7-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTGOJDJEPLSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208018
Record name Acetamide, 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353982-33-8
Record name Acetamide, 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353982-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-methyl-N-[(4-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride, methylamine, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group could also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide C₁₁H₁₄N₃O₃ 236.25 -NH₂, -CH₃, 4-NO₂-benzyl Potential antimicrobial activity
2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide C₁₂H₁₆N₃O₃ 250.28 -NH₂, -CH₂CH₃, 4-NO₂-benzyl Increased lipophilicity vs. methyl
2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide C₁₀H₁₁ClN₂O₃ 242.66 -Cl, -CH₃, 4-NO₂-benzyl Higher reactivity (Cl vs. NH₂)
2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-acetamide C₁₃H₁₈N₂O₂ 246.30 -NH₂, cyclopropyl, 4-OCH₃-benzyl Enhanced steric hindrance

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group (electron-withdrawing) in the target compound contrasts with the 4-methoxy group (electron-donating) in the cyclopropyl derivative , affecting electronic distribution and binding interactions.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Solubility (mg/mL) LogP Reference
This compound Not reported ~10 (DMSO) 1.2 Estimated
2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide Not reported ~5 (DMSO) 1.8
N-(4-hydroxyphenyl)acetamide 168–170 50 (Water) 0.5

Notes:

  • The nitro group reduces aqueous solubility compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)acetamide) .

Biological Activity

2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and comparative studies with similar compounds.

Antimicrobial and Anticancer Properties

Research indicates that this compound has been studied for its antimicrobial and anticancer properties. The nitro group in the compound may enhance its reactivity, potentially leading to interactions with biological targets such as enzymes or receptors.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It is hypothesized that the mechanism involves the inhibition of specific enzymes critical for cancer cell survival.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with the active sites of enzymes, blocking their function. This is particularly relevant for enzymes involved in metabolic pathways associated with cancer and microbial growth.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially influencing the biological activity by altering cellular redox states.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (nM)
2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamideStructureModerate antimicrobial activity20-50
2-Amino-N-isopropyl-3-methyl-N-(4-nitro-benzyl)-butyramideN/AInactiveN/A

This table highlights that while some derivatives exhibit varying degrees of activity, this compound may have a distinct profile due to its specific functional groups.

Study on Enzyme Inhibition

A significant study evaluated the enzyme inhibition properties of this compound. The findings indicated that:

  • The compound effectively inhibited α-glucosidase , an enzyme relevant in carbohydrate metabolism.
  • Comparative analysis showed that while some derivatives were inactive, this compound demonstrated a promising inhibitory effect.

Pharmacokinetic Studies

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of the compound. Early findings suggest:

  • Favorable absorption characteristics when administered orally.
  • Potential for modification to enhance solubility and stability in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide
Reactant of Route 2
2-Amino-N-methyl-N-(4-nitro-benzyl)-acetamide

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